![molecular formula C10H14N2OS B13319671 2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[221]heptan-2-ol is a compound with a unique bicyclic structure that includes a thiazole ring and a norbornane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol typically involves the formation of the thiazole ring followed by the introduction of the norbornane moiety. One common method involves the condensation of 2-aminothiazole with a suitable norbornane derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. The norbornane framework provides structural rigidity, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A simpler analog without the thiazole ring, used in various chemical applications.
2-Aminothiazole: Lacks the norbornane framework but is widely used in medicinal chemistry.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: Another analog with different substituents, used in fragrance and flavor industries.
Uniqueness
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol is unique due to its combination of a thiazole ring and a norbornane framework, which imparts distinct chemical and biological properties. This combination allows for versatile applications and enhances its potential as a multifunctional compound in various fields .
特性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.30 g/mol |
IUPAC名 |
2-(2-amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H14N2OS/c11-9-12-5-8(14-9)10(13)4-6-1-2-7(10)3-6/h5-7,13H,1-4H2,(H2,11,12) |
InChIキー |
KLFKMGFDJVRLDK-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2(C3=CN=C(S3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


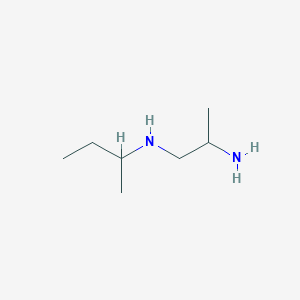
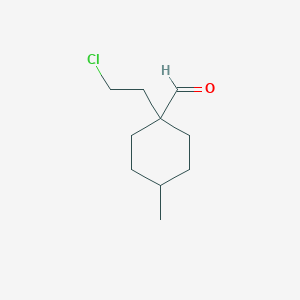
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol](/img/structure/B13319603.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13319605.png)
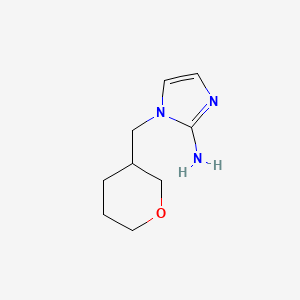
![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)
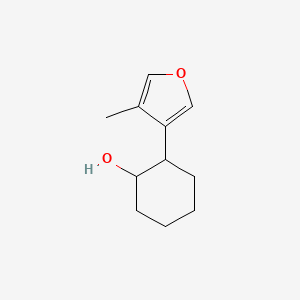
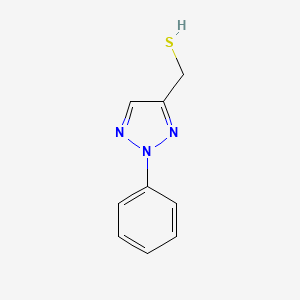
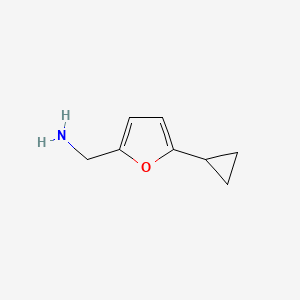
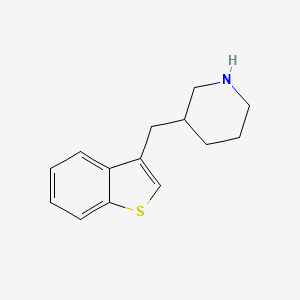

![Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13319649.png)
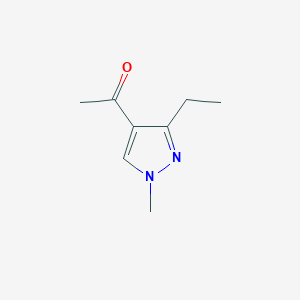
![[(2-Iodo-1-phenylethoxy)methyl]benzene](/img/structure/B13319661.png)
